Lamotrigine Isethionate

Vue d'ensemble

Description

- Il bloque sélectivement les canaux sodiques (Na+) dépendants du voltage, stabilisant les membranes neuronales présynaptiques et inhibant la libération de glutamate.

- Les chercheurs utilisent la this compound dans des études relatives à l'épilepsie et aux crises focales .

Lamotrigine isethionate:

Applications De Recherche Scientifique

- Lamotrigine isethionate finds applications in:

Epilepsy research: Investigating its anticonvulsant properties.

Focal seizure studies: Understanding its effects on neuronal excitability.

Other scientific contexts: Its use may extend beyond epilepsy research, but further details are scarce.

Mécanisme D'action

- Lamotrigine Isethionate is a phenyltriazine antiepileptic drug used to treat epilepsy and bipolar I disorder .

- By selectively binding to the inactive sodium channel , lamotrigine inhibits sodium currents, which stabilizes presynaptic neuronal membranes and suppresses the release of the excitatory amino acid, glutamate .

- Lamotrigine likely acts by inhibiting the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons .

- Its interaction with sodium channels leads to reduced anticonvulsant activity, which is also relevant in managing bipolar disorder .

Target of Action

Mode of Action

Pharmacokinetics

Safety and Hazards

Lamotrigine has been associated with certain cardiac effects, and the FDA has issued a warning about its use in patients with certain underlying cardiac disorders or arrhythmias . Common adverse effects include dizziness, diplopia, headache, ataxia, blurred vision, nausea, somnolence, vomiting, and hypersensitive skin rashes .

Orientations Futures

Lamotrigine’s potential to modulate multiple neurotransmitters and ion channels in the CNS makes it a promising drug for treating various neurological disorders . As our understanding of its mechanism of action in the CNS continues to evolve, the potential for the drug to be used in new indications will also be explored .

Analyse Biochimique

Biochemical Properties

Lamotrigine Isethionate selectively blocks voltage-gated sodium channels, stabilizing presynaptic neuronal membranes and inhibiting the release of the excitatory neurotransmitter glutamate . This action is thought to be central to its anticonvulsant effects .

Cellular Effects

In neurons, this compound’s inhibition of glutamate release can reduce neuronal excitability, potentially reducing the frequency and severity of seizures . It also appears to inhibit Cav2.3 (R-type) calcium currents, which may contribute to its anticonvulsant effects .

Molecular Mechanism

The molecular mechanism of this compound is not entirely clear, but it appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . This action is thought to reduce neuronal excitability and thus exert its anticonvulsant effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For example, a clear temporal relationship has been observed between a Lamotrigine overdose and status epilepticus

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, lamotrigine has been shown to improve seizure control in children and adolescents with various refractory seizure types at doses up to 15 mg/kg/day .

Metabolic Pathways

This compound is metabolized predominantly by glucuronic acid conjugation in the liver, forming various metabolites including 2-N-glucuronide . The main enzymes involved in this metabolism are UGT1A4 and UGT3B7 .

Transport and Distribution

Given its solubility and its known interactions with various ion channels, it is likely that it can readily cross cell membranes and distribute throughout the body .

Subcellular Localization

Given its mechanism of action, it is likely that it localizes to areas of the cell where voltage-gated sodium and calcium channels are present, such as the neuronal cell membrane

Méthodes De Préparation

- Malheureusement, les voies de synthèse spécifiques et les conditions réactionnelles de la lamotrigine isethionate ne sont pas facilement disponibles dans les sources auxquelles j'ai accès.

- il s'agit d'un sel hydrosoluble de la lamotrigine, qui elle-même peut être synthétisée par des méthodes établies.

Analyse Des Réactions Chimiques

- La lamotrigine isethionate subit probablement diverses réactions, notamment l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions communs utilisés dans ces réactions restent non spécifiés.

- Les principaux produits formés à partir de ces réactions ne sont pas explicitement documentés.

Applications de la recherche scientifique

- La this compound trouve des applications dans :

Recherche sur l'épilepsie: Investigation de ses propriétés anticonvulsivantes.

Études sur les crises focales: Comprendre ses effets sur l'excitabilité neuronale.

Autres contextes scientifiques: Son utilisation peut aller au-delà de la recherche sur l'épilepsie, mais plus de détails sont rares.

Mécanisme d'action

- Le mécanisme de la this compound implique le blocage des canaux Na+, ce qui affecte l'excitabilité neuronale.

- En stabilisant les membranes présynaptiques, il module la libération de neurotransmetteurs, en inhibant en particulier la libération de glutamate.

Comparaison Avec Des Composés Similaires

- Malheureusement, je n'ai pas d'informations sur des composés similaires ou une comparaison directe avec la lamotrigine isethionate.

Propriétés

IUPAC Name |

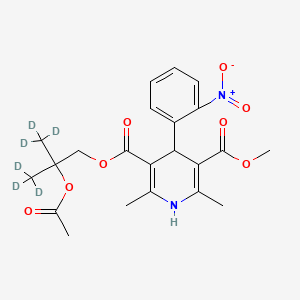

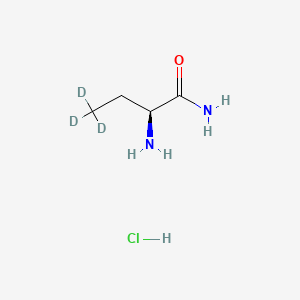

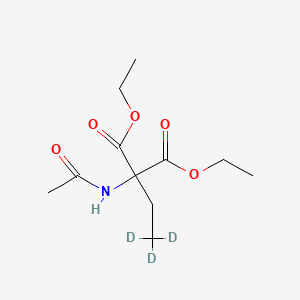

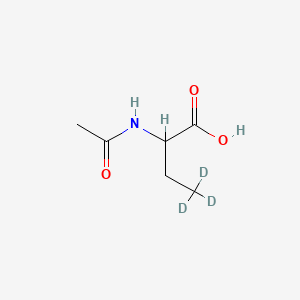

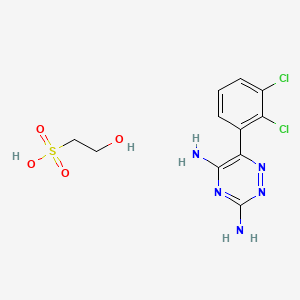

6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine;2-hydroxyethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N5.C2H6O4S/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16-15-7;3-1-2-7(4,5)6/h1-3H,(H4,12,13,14,16);3H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJIDZLNMKONKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)N.C(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662051 | |

| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113170-86-8 | |

| Record name | 2-Hydroxyethane-1-sulfonic acid--6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine isethionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.